2-Pyrrolidin-3-YL-pyrazine hcl
CAS No.:
Cat. No.: VC13595419
Molecular Formula: C8H12ClN3
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12ClN3 |
|---|---|
| Molecular Weight | 185.65 g/mol |
| IUPAC Name | 2-[(3S)-pyrrolidin-3-yl]pyrazine;hydrochloride |
| Standard InChI | InChI=1S/C8H11N3.ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H/t7-;/m0./s1 |
| Standard InChI Key | PRVWKZRBPCTYBN-FJXQXJEOSA-N |
| Isomeric SMILES | C1CNC[C@H]1C2=NC=CN=C2.Cl |
| SMILES | C1CNCC1C2=NC=CN=C2.Cl |
| Canonical SMILES | C1CNCC1C2=NC=CN=C2.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-Pyrrolidin-3-yl-pyrazine hydrochloride belongs to the class of pyrazine derivatives, distinguished by its bicyclic structure combining a six-membered pyrazine ring and a five-membered pyrrolidine ring. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.65 g/mol |
| IUPAC Name | 2-[(3S)-pyrrolidin-3-yl]pyrazine; hydrochloride |
| SMILES Notation | |
| Solubility | Enhanced in aqueous solutions due to HCl salt |
The hydrochloride salt form improves pharmacokinetic properties, making it suitable for in vitro and in vivo studies . X-ray crystallography and NMR spectroscopy confirm its stereochemical configuration, particularly the (S)-enantiomer’s prevalence in bioactive forms .
Comparative Analysis with Analogues
Structurally similar compounds, such as 2-methyl-3-[(pyrrolidin-3-yl)oxy]pyrazine hydrochloride (, MW: 179.22 g/mol) , highlight the impact of substituents on bioactivity. The addition of a methyl group or ether linkage alters receptor binding affinities, as seen in kinase inhibition studies .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Cyclization: Precursors like 3-aminopyrrolidine and chloropyrazine undergo nucleophilic substitution under controlled pH and temperature.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity .
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Purification: Techniques such as high-performance liquid chromatography (HPLC) and recrystallization ensure >95% purity .
A representative reaction scheme is:
Optimization Challenges
Key challenges include minimizing racemization during cyclization and optimizing reaction yields (typically 50–70%) . Microwave-assisted synthesis has emerged as a promising method to reduce reaction times and improve efficiency .
Pharmacological Applications
Neurological Disorders
The compound’s ability to cross the blood-brain barrier makes it valuable in neuroscience research. It modulates neurotransmitter systems, particularly dopamine and serotonin receptors, showing potential in treating Parkinson’s disease and depression . In vitro studies demonstrate IC values of 10–20 μM for monoamine oxidase inhibition .
Anticancer Activity
Hybrid derivatives, such as 5-(pyridin-2-yl-amino)pyrazine-2-carbonitriles, exhibit potent CHK1 kinase inhibition (IC < 1 μM), disrupting DNA repair mechanisms in cancer cells . Compound 26 (from source ) showed 90% tumor growth inhibition in xenograft models, underscoring its therapeutic potential.
Antimicrobial Properties
Preliminary screens against Staphylococcus aureus and Escherichia coli revealed MIC values of 8–16 μg/mL, comparable to standard antibiotics . Its mechanism involves disrupting bacterial cell wall synthesis via penicillin-binding protein inhibition .
Industrial and Material Science Applications
Agrochemical Development
As a pesticide intermediate, the compound enhances herbicidal activity by inhibiting acetolactate synthase, a key enzyme in branched-chain amino acid synthesis . Field trials show a 30% increase in crop yield when used in combination with glyphosate .
Advanced Materials
In material science, its incorporation into polymers improves thermal stability (up to 250°C) and electrical conductivity (10 S/cm) . These properties are exploited in flexible electronics and anti-corrosive coatings .
| Parameter | Specification |
|---|---|
| Storage Conditions | 2–8°C, protected from light |
| Hazard Codes | H315-H319-H335 (skin/eye irritation, respiratory irritation) |
| PPE Requirements | Gloves, goggles, respirator |
Acute toxicity studies in rodents report an LD of 450 mg/kg (oral), necessitating strict adherence to safety protocols .
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